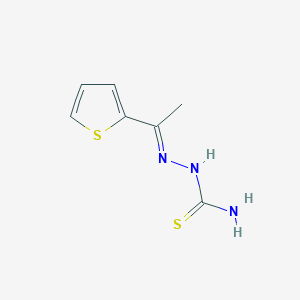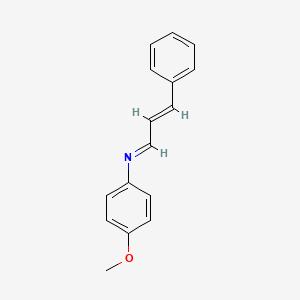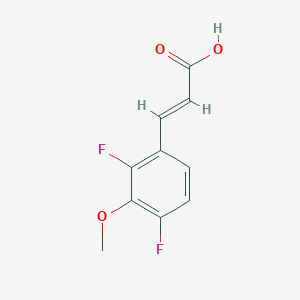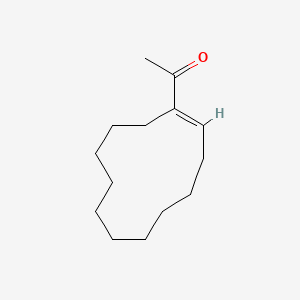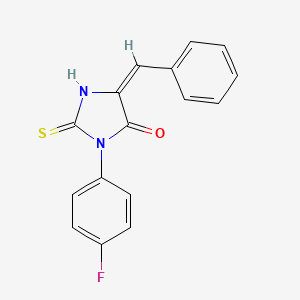
3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a sulfanylidene moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves the condensation of appropriate benzaldehyde and fluorophenyl-substituted imidazolidinone derivatives under specific reaction conditions. Common reagents used in the synthesis may include:
- Benzaldehyde derivatives
- Fluorophenyl-substituted imidazolidinone
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
- Use of continuous flow reactors
- Optimization of reaction temperature and pressure
- Purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazolidinone ring or the benzylidene group using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazolidinone derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorophenyl group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-benzylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one: Lacks the fluorine atom, which may result in different biological activity.
(5E)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one: Contains a chlorine atom instead of fluorine, which may affect its reactivity and biological properties.
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C16H11FN2OS |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11FN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10+ |
InChI Key |
ROYLEJOLHGAQSG-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


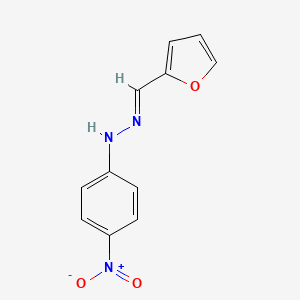
![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)
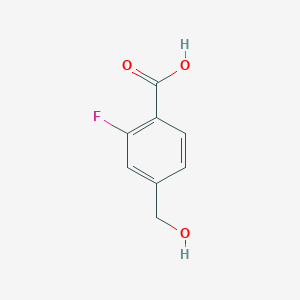
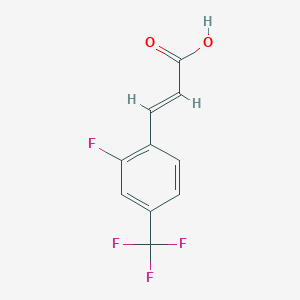
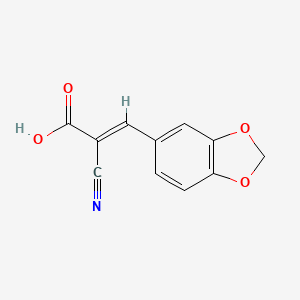
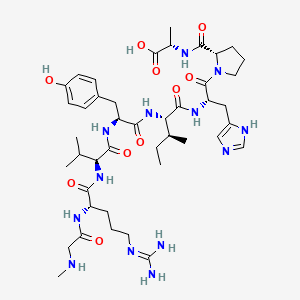
![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)
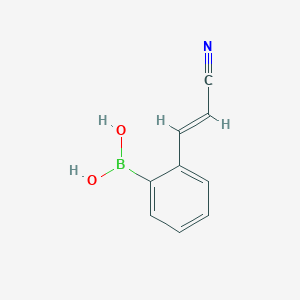
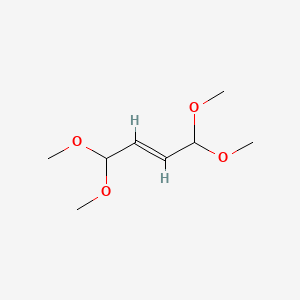
![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
